molecular formula C39H40N3NaO6S2 B14480005 Sodio(ethyl)(4-((4-(ethylamino)phenyl)(4-(ethyl(3-sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(3-sulphonatobenzyl)ammonium CAS No. 67828-27-7

Sodio(ethyl)(4-((4-(ethylamino)phenyl)(4-(ethyl(3-sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(3-sulphonatobenzyl)ammonium

Cat. No.: B14480005
CAS No.: 67828-27-7
M. Wt: 733.9 g/mol
InChI Key: QEWJMCDXPTUEBT-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acid Violet 49 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the base structure: This involves the reaction of 4-(ethylamino)phenyl and 4-(ethyl(3-sulphonatobenzyl)amino)phenyl under controlled conditions to form the core structure.

    Cyclization: The intermediate compounds undergo cyclization to form the cyclohexa-2,5-dien-1-ylidene structure.

    Final assembly:

Industrial Production Methods

Industrial production of Acid Violet 49 typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

Acid Violet 49 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Acid Violet 49 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Acid Violet 49 involves its interaction with specific molecular targets. The compound binds to certain proteins and nucleic acids, altering their structure and function. This binding is facilitated by the compound’s unique chemical structure, which allows it to form stable complexes with its targets. The pathways involved in these interactions are complex and depend on the specific application and conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acid Violet 49 is unique due to its specific combination of functional groups and its ability to form stable complexes with various molecular targets. This makes it particularly useful in applications requiring precise staining and visualization .

Properties

CAS No.

67828-27-7

Molecular Formula

C39H40N3NaO6S2

Molecular Weight

733.9 g/mol

IUPAC Name

sodium;2-[4-(ethylamino)phenyl]-5-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]anilino]methyl]benzenesulfonate

InChI

InChI=1S/C39H41N3O6S2.Na/c1-4-40-34-17-15-33(16-18-34)38-23-14-32(26-39(38)50(46,47)48)28-42(6-3)36-21-12-30(13-22-36)24-29-10-19-35(20-11-29)41(5-2)27-31-8-7-9-37(25-31)49(43,44)45;/h7-26,40H,4-6,27-28H2,1-3H3,(H-,43,44,45,46,47,48);/q;+1/p-1

InChI Key

QEWJMCDXPTUEBT-UHFFFAOYSA-M

Canonical SMILES

CCNC1=CC=C(C=C1)C2=C(C=C(C=C2)CN(CC)C3=CC=C(C=C3)C=C4C=CC(=[N+](CC)CC5=CC(=CC=C5)S(=O)(=O)[O-])C=C4)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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